2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one,monohydrochloride
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Overview
Description
NRG-3 (hydrochloride): , also known as 2-(methylamino)-1-(naphthalen-2-yl)pentan-1-one monohydrochloride, is a substituted cathinone. Substituted cathinones are a class of synthetic stimulants that are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. NRG-3 (hydrochloride) is structurally analogous to pentylone, with the methylenedioxy group replaced by a naphthyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of NRG-3 (hydrochloride) typically involves the following steps:
Formation of the intermediate: The synthesis begins with the reaction of 2-naphthaldehyde with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the amine.
Acylation: The amine is acylated with a suitable acyl chloride to form the ketone.
Hydrochloride formation: Finally, the ketone is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: : Industrial production methods for NRG-3 (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: : NRG-3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Naphthyl alcohols.
Substitution: Alkylated or acylated derivatives of NRG-3 (hydrochloride)
Scientific Research Applications
NRG-3 (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: Used as an analytical reference standard in forensic toxicology to identify and quantify substituted cathinones in biological samples.
Neuroscience Research: Investigated for its effects on the central nervous system and potential therapeutic applications in treating neurological disorders.
Pharmacology: Studied for its psychostimulant properties and potential use in developing new therapeutic agents.
Mechanism of Action
NRG-3 (hydrochloride) exerts its effects by interacting with the central nervous system. It is believed to act as a psychostimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of the central nervous system .
Comparison with Similar Compounds
NRG-3 (hydrochloride) is structurally similar to other substituted cathinones, such as:
Pentylone: Similar structure but with a methylenedioxy group instead of a naphthyl group.
Methylone: Another substituted cathinone with a methylenedioxy group.
Ethylone: Similar to methylone but with an ethyl group instead of a methyl group.
Uniqueness: : NRG-3 (hydrochloride) is unique due to the presence of the naphthyl group, which may confer different pharmacological properties compared to other substituted cathinones .
Properties
Molecular Formula |
C16H20ClNO |
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Molecular Weight |
277.79 g/mol |
IUPAC Name |
2-(methylamino)-1-naphthalen-2-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-3-6-15(17-2)16(18)14-10-9-12-7-4-5-8-13(12)11-14;/h4-5,7-11,15,17H,3,6H2,1-2H3;1H |
InChI Key |
ZGCURDBVAZMAEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)NC.Cl |
Origin of Product |
United States |
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